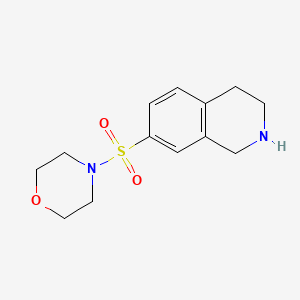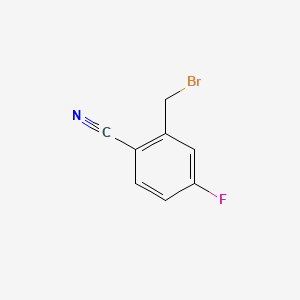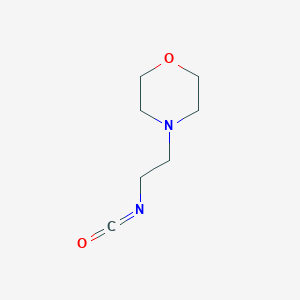
4-(2-Isocyanatoethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Isocyanatoethyl)morpholine is an organic compound with the molecular formula C7H12N2O2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to the morpholine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isocyanatoethyl)morpholine typically involves the reaction of morpholine with an appropriate isocyanate precursor. One common method is the reaction of morpholine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the isocyanate group, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the production process, as it minimizes the risk of hazardous side reactions and allows for the continuous removal of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isocyanatoethyl)morpholine undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group in this compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The ethyl chain in this compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Polymerization Reactions: The isocyanate group can participate in polymerization reactions with diols or diamines to form polyurethanes or polyureas.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Halogens: React with the ethyl chain to form halogenated derivatives.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Substituted Derivatives: Formed from substitution reactions with halogens or other electrophiles.
Scientific Research Applications
4-(2-Isocyanatoethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides, where the isocyanate group can react with amino groups to form stable urea linkages.
Medicine: Investigated for its potential use in drug delivery systems, where the isocyanate group can be used to conjugate drugs to targeting moieties.
Industry: Utilized in the production of polyurethanes and polyureas, which are used in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 4-(2-Isocyanatoethyl)morpholine is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity allows this compound to modify biomolecules and other substrates, leading to changes in their properties and functions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the context in which the compound is used.
Comparison with Similar Compounds
4-(2-Isocyanatoethyl)morpholine can be compared with other similar compounds, such as:
4-(2-Isocyanatoethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring. It has different reactivity and applications due to the absence of the ether oxygen.
4-(2-Isocyanatoethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a morpholine ring. It has different solubility and reactivity properties.
4-(2-Isocyanatoethyl)azetidine: Contains an azetidine ring, which is a four-membered ring with nitrogen. It has higher ring strain and different reactivity compared to morpholine derivatives.
The uniqueness of this compound lies in its combination of the isocyanate group with the morpholine ring, which imparts specific reactivity and solubility properties that are valuable in various applications.
Properties
IUPAC Name |
4-(2-isocyanatoethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBYEADXSKWURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622627 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116237-40-2 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
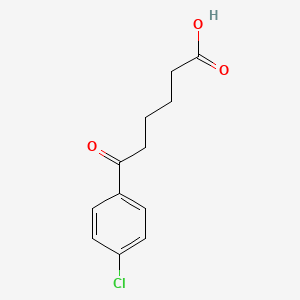
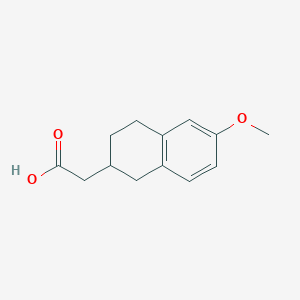
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
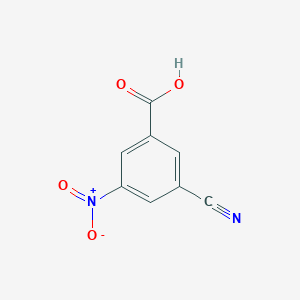
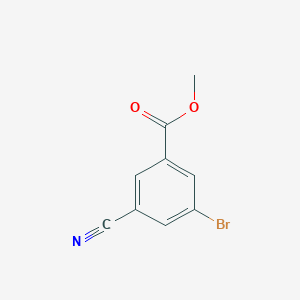
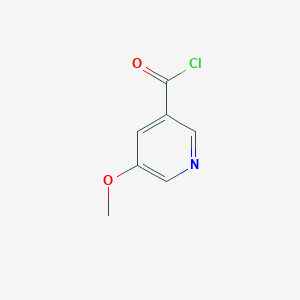

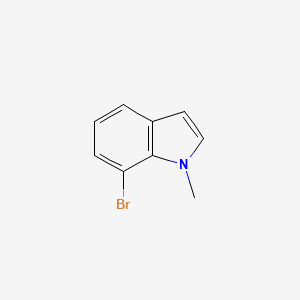
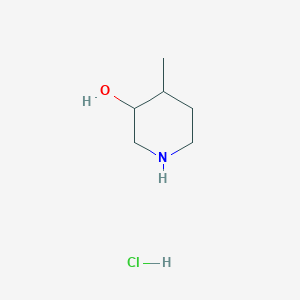
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

